molecular formula C18H33NO4 B10838443 (E)-12-Nitrooctadec-12-enoic Acid

(E)-12-Nitrooctadec-12-enoic Acid

Cat. No.: B10838443
M. Wt: 327.5 g/mol
InChI Key: LCOAELZDXRYQHF-SAPNQHFASA-N
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Description

(E)-12-Nitrooctadec-12-enoic Acid is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ). This compound belongs to the class of nitro-fatty acids, which are known for their ability to modulate metabolic and inflammatory pathways. It has garnered significant interest due to its potential therapeutic applications, particularly in the management of metabolic disorders such as diabetes.

Chemical Reactions Analysis

(E)-12-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-12-Nitrooctadec-12-enoic Acid has a wide range of scientific research applications:

Mechanism of Action

(E)-12-Nitrooctadec-12-enoic Acid exerts its effects primarily through the activation of PPARγ. This receptor is involved in regulating gene expression related to glucose and lipid metabolism. By binding to PPARγ, the compound modulates the transcription of target genes, leading to improved insulin sensitivity and reduced inflammation . The molecular pathways involved include the activation of adiponectin and the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

(E)-12-Nitrooctadec-12-enoic Acid is unique among nitro-fatty acids due to its specific structure and potent activity. Similar compounds include:

Compared to these compounds, this compound exhibits a higher potency in activating PPARγ and a broader range of biological activities .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(E)-12-nitrooctadec-12-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+

InChI Key

LCOAELZDXRYQHF-SAPNQHFASA-N

Isomeric SMILES

CCCCC/C=C(\CCCCCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCC=C(CCCCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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